S-(2,4-dinitrophenyl)glutathione

Overview

Description

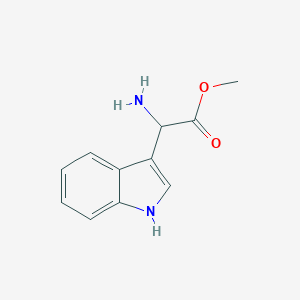

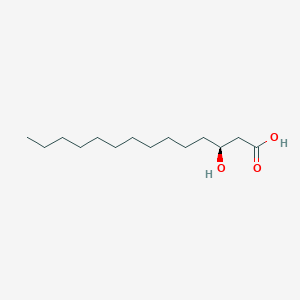

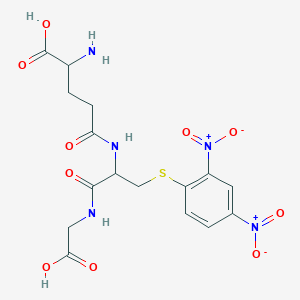

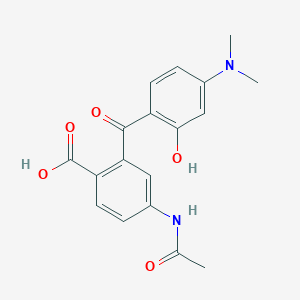

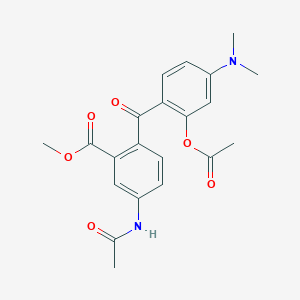

S-(2,4-dinitrophenyl)glutathione is a glutathione conjugate in which the thiol hydrogen of glutathione has been replaced by a 2,4-dinitrophenyl group. It is functionally related to a glutathione. It is a conjugate acid of a this compound(1-).

This compound is a natural product found in Homo sapiens with data available.

Scientific Research Applications

Influence on Hepatocyte Glutathione Status

S-(2,4-dinitrophenyl)-glutathione impacts the glutathione/glutathione disulfide status of hepatocytes by inhibiting the transport of GSSG into the bile and the activity of the enzyme GSSG reductase (Bilzer et al., 1984).

Inhibition of Glutathione S-Transferases

It acts as a weak inhibitor of rat liver glutathione S-transferases, with the hexyl conjugate being particularly potent (Ong & Clark, 1986).

Activity in Rat Liver Plasma Membranes

The compound demonstrates a high activity in rat liver plasma membrane vesicles, indicative of its potential in cellular transport studies (Kunst et al., 1989).

Competitive Inhibition of Enzymes

It acts as a competitive inhibitor with respect to substrates such as glutathione and 1-Cl-2,4-dinitrobenzene in enzyme kinetic studies (Schramm et al., 1984).

Role in ATP-Dependent Transport

The compound is involved in primary active ATP-dependent transport in human erythrocytes, displaying a linear function with time and vesicle protein (Labelle et al., 1986).

Depletion of Erythrocyte Glutathione

Erythrocyte glutathione can be rapidly depleted by forming 2,4-dinitrophenyl-S-glutathione, providing insights into cellular glutathione dynamics (Awasthi et al., 1981).

High-Performance Liquid Chromatography Analysis

It can be analyzed using high-performance liquid chromatography for specific determination in biological samples (Reed et al., 1980).

Excretion in American Cockroaches

In American cockroaches, S-(2,4-dinitrophenyl) glutathione is excreted as a glutathione conjugate and its mercapturic acid, with significant retention in the abdomen after treatment (Dykstra & Dauterman, 1978).

Role in Biliary Transport

It is involved in the biliary transport of glutathione S-conjugates in the liver, highlighting its importance in hepatic processes (Inoue et al., 1984).

Mechanism of Action

Target of Action

The primary targets of S-(2,4-dinitrophenyl)glutathione are Glutathione S-transferase Mu 1 and Glutathione S-transferase Mu 2 . These enzymes play a crucial role in the detoxification process by catalyzing the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

this compound acts as a substrate for glutathione-S-transferase . It can also be used as an irreversible glutathione reductase inhibitor . This interaction with its targets leads to changes in the enzymatic activity, affecting the detoxification process.

Biochemical Pathways

The compound is involved in the mercapturic acid pathway . It enters the cell and is conjugated with glutathione to form 2,4-dinitrophenyl-S-glutathione, which is further biotransformed to 2,4-dinitrophenyl cysteinylglycine, 2,4-dinitrophenyl cysteine, and 2,4-dinitrophenyl N-acetylcysteine . These transformations affect the downstream detoxification process.

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in the detoxification process. By acting as a substrate for glutathione-S-transferase and inhibiting glutathione reductase, it influences the conjugation of reduced glutathione to various electrophiles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ATP directly energizes the uptake of this compound by vacuolar membranes . .

Future Directions

One paper discusses the role of glutathione-mediated conjugation of anticancer drugs . It provides an overview of the mechanisms of glutathione-mediated conjugation of anticancer drugs and discusses the biological importance of glutathione conjugation to anticancer drug detoxification and bioactivation pathways . This knowledge may be noteworthy for improving cancer therapy and preventing drug resistance in cancers .

Biochemical Analysis

Biochemical Properties

S-(2,4-dinitrophenyl)glutathione interacts with several enzymes and proteins. It serves as a substrate for glutathione-S-transferase, an enzyme that plays a crucial role in the detoxification of harmful substances . The interaction between this compound and glutathione-S-transferase is characterized by a kinetic dissociation constant of 7 µM .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways and affecting gene expression . It also impacts cellular metabolism, particularly in the context of detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an irreversible inhibitor of glutathione reductase, an enzyme that plays a key role in maintaining the balance of reduced and oxidized glutathione in the cell .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione-S-transferase and glutathione reductase

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported by multidrug resistance protein 1 (MDR1) and MDR3 , which are transporters that confer resistance to some chemotherapeutics .

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEUKVKGTKDDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865277 | |

| Record name | gamma-Glutamyl-S-(2,4-dinitrophenyl)cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-39-4 | |

| Record name | NSC131112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)